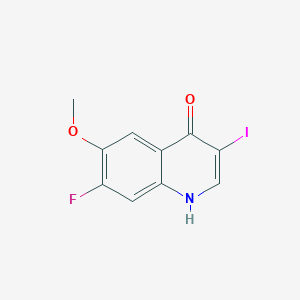

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol

Description

Overview of the Quinoline (B57606) Ring System in Chemical Sciences

The quinoline ring, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its discovery dates back to the 19th century, when it was first isolated from coal tar. numberanalytics.com This nitrogen-containing scaffold is not merely a synthetic curiosity but is found in numerous natural products, most notably the cinchona alkaloids like quinine, which have a long history in the treatment of malaria. numberanalytics.comnih.gov

The presence of the nitrogen atom imparts a degree of basicity to the quinoline ring and influences its electronic properties, making it susceptible to a range of chemical transformations. numberanalytics.comvedantu.com It can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions. nih.gov This chemical versatility has established the quinoline scaffold as a fundamental building block in the synthesis of complex molecules for diverse applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Significance of Quinolin-4-ol Derivatives in Organic Synthesis and Interdisciplinary Research

Within the broad family of quinoline derivatives, the quinolin-4-ol (or 4-hydroxyquinoline) subclass holds particular importance. The hydroxyl group at the 4-position significantly modulates the reactivity and properties of the entire molecule. These compounds can exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one form, a feature that can be crucial for their biological activity.

Quinolin-4-ones are not only valuable synthetic intermediates but also exhibit a wide spectrum of biological activities. mdpi.comresearchgate.net This has made them attractive targets for medicinal chemists. For instance, certain derivatives have shown potential as anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The quinolin-4-one motif is present in a number of marketed drugs, highlighting its therapeutic relevance. mdpi.com Their diverse pharmacological profiles underscore the significance of this scaffold in interdisciplinary research, bridging the fields of organic synthesis and drug discovery. mdpi.comontosight.ai

Rationale for Strategic Halogenation and Alkoxylation in Quinoline Structures

The functionalization of the quinoline core with halogen atoms and alkoxy groups is a well-established strategy to modulate a molecule's properties. researchgate.net The introduction of halogens can significantly impact factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For example, fluorination is often employed to block sites of metabolism or to alter the acidity of neighboring protons. The larger halogens, like iodine, can introduce steric bulk and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition.

Contextualizing 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol within Contemporary Quinoline Research

The compound this compound is a prime example of a polysubstituted quinoline designed with specific purposes in mind. Its structure incorporates a fluorine atom, an iodine atom, and a methoxy (B1213986) group, each contributing to its unique chemical profile.

The iodine atom at the 3-position is a particularly noteworthy feature. Halogenated quinolines, including iodo-substituted derivatives, have been investigated for various therapeutic applications, including as potential antitumor agents. nih.gov Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. This allows for the construction of more complex architectures and the generation of libraries of related compounds for structure-activity relationship studies.

The presence of the fluoro and methoxy groups further refines the properties of the molecule. This strategic combination of functionalities makes this compound a valuable building block in modern organic synthesis and a subject of interest in the ongoing exploration of novel quinoline-based compounds with potential applications in various fields of chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-iodo-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FINO2/c1-15-9-2-5-8(3-6(9)11)13-4-7(12)10(5)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKAAFZZCAROEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Iodo 6 Methoxyquinolin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A complete NMR analysis of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol would provide unambiguous evidence of its covalent framework and insights into its three-dimensional structure.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl protons of the methoxy (B1213986) group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the fluorine, iodine, and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons would be highly dependent on the nature and position of the substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum would provide a sensitive probe for the electronic environment around the fluorine atom at the 7-position.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower sensitivity, could provide valuable information about the electronic state of the nitrogen atom within the quinoline ring.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, aiding in the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, facilitating the assignment of the carbon spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methoxy groups, C=C and C=N stretches of the quinoline ring, and C-F, C-I, and C-O bond vibrations.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.

Chiroptical Spectroscopy

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. As this compound is not inherently chiral, this technique would only be applicable if the molecule were to be resolved into enantiomers, for example, through the introduction of a chiral center or by forming a complex with a chiral host.

Chemical Reactivity and Derivatization Strategies for 7 Fluoro 3 Iodo 6 Methoxyquinolin 4 Ol

Reactivity Profile of the Quinoline (B57606) Core and Peripheral Substituents

The reactivity of 7-fluoro-3-iodo-6-methoxyquinolin-4-ol is governed by the interplay of its constituent functional groups and the inherent electronic properties of the quinoline ring system. The molecule exists in tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms, which influences the reactivity of the hydroxyl group and the aromatic system. The electron-donating effects of the hydroxyl (or keto) and methoxy (B1213986) groups, combined with the electron-withdrawing and directing effects of the fluoro and iodo substituents, create a nuanced landscape for chemical modification.

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on this compound significantly modulate this reactivity. The powerful electron-donating and ortho-, para-directing methoxy group at C-6 and the hydroxyl group at C-4 strongly activate the benzene portion of the quinoline ring.

Electrophilic attack is predicted to occur preferentially on the benzenoid ring, which is activated by both the methoxy and hydroxyl groups. The C-5 position is the most likely site for substitution, as it is ortho to the activating methoxy group and para to the activating hydroxyl group. The C-8 position is ortho to the deactivating fluoro group, making it less favorable. The pyridinone ring is generally deactivated towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C-2 | Part of the deactivated pyridinone ring | Low |

| C-5 | Ortho to OMe (activating), Para to OH (activating) | High |

| C-8 | Ortho to F (deactivating), Ortho to OH (activating) | Moderate to Low |

Nucleophilic aromatic substitution (NAS) is a key reaction for modifying halogenated quinolines. nih.gov The feasibility of NAS at the C-3 and C-7 positions depends on the nature of the halogen and the electronic activation of the ring. Generally, for NAS to occur, the ring must be activated by electron-withdrawing groups.

C-7 Position (Fluoro): The fluorine atom at C-7 is attached to the benzenoid ring. Fluorine is an excellent leaving group in NAS reactions when the ring is sufficiently activated by electron-withdrawing groups. However, in this molecule, the C-7 position is flanked by electron-donating methoxy and hydroxyl groups, which disfavors traditional NAS.

C-3 Position (Iodo): The iodine atom at C-3 is on the pyridinone ring. The nitrogen atom in the quinoline ring and the adjacent carbonyl group (in the quinolin-4-one tautomer) activate this position towards nucleophilic attack. Iodine is a good leaving group, making the C-3 position susceptible to substitution by various nucleophiles like amines, alkoxides, and thiolates.

Between the two halogens, the C-3 iodo group is significantly more reactive towards nucleophiles due to the electronic activation provided by the heterocyclic ring and the adjacent carbonyl functionality.

The 4-hydroxyl group is a versatile handle for derivatization. Its reactivity is characteristic of phenols and enols, allowing for straightforward etherification and esterification reactions.

Etherification: O-alkylation can be achieved under basic conditions. researchgate.net Deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) generates a potent nucleophile that can react with various alkylating agents (e.g., alkyl halides, tosylates) to form the corresponding ethers. This is a common strategy to introduce diverse side chains and modify the molecule's physicochemical properties.

Esterification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction allows for the introduction of various acyl groups.

The 6-methoxy group is generally stable and unreactive under many conditions. However, it can be cleaved to the corresponding phenol (B47542) (a 6-hydroxyl group) using strong acid reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃). This demethylation reaction provides access to another site for functionalization, enabling further derivatization at the C-6 position.

Halogen-Directed Ortho-Metalation (HoM) and Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu In this compound, several groups could potentially act as DMGs, including the deprotonated hydroxyl group (O⁻), the methoxy group, and the halogens themselves.

The hierarchy of directing ability typically places anionic groups like O⁻ very high. baranlab.org Therefore, treatment with a strong base like n-butyllithium would likely lead to deprotonation at the C-5 position, which is ortho to the powerful O⁻ directing group. The methoxy group would further reinforce this regioselectivity.

While halogens can act as DMGs, a competing reaction, halogen-metal exchange, is often faster, particularly with iodoarenes. uwindsor.ca Treatment with an alkyllithium reagent at low temperatures could potentially lead to lithium-iodine exchange at the C-3 position, generating a 3-lithioquinoline species. This intermediate can then be trapped with various electrophiles to introduce new substituents at this position. The choice of base, solvent, and temperature is critical to control the outcome between ortho-metalation and halogen-metal exchange. researchgate.net

Palladium-Catalyzed Transformations at the Iodine and Fluorine Positions

Palladium-catalyzed cross-coupling reactions are among the most important tools for modifying aryl halides. acs.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Consequently, the C-3 iodo position of this compound is the primary site for these transformations, offering a chemoselective handle for derivatization while leaving the C-7 fluoro position intact. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-3 position.

Heck Coupling: The C-3 iodo group can be coupled with alkenes to form new carbon-carbon double bonds, appending styrenyl or other vinyl groups to the quinoline core. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of the C-3 iodo position with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to yield 3-alkynylquinoline derivatives.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the C-3 iodo group with primary or secondary amines, providing access to 3-aminoquinoline (B160951) derivatives.

Table 2: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 3-Aryl/Alkyl-quinolin-4-ol |

| Heck | Alkene | C=C | 3-Vinyl-quinolin-4-ol |

| Sonogashira | Alkyne | C≡C | 3-Alkynyl-quinolin-4-ol |

| Buchwald-Hartwig | R₂NH | C-N | 3-Amino-quinolin-4-ol |

Regioselective Functionalization and Site-Specific Modifications of the Quinoline Scaffold

The structure of this compound offers several positions amenable to selective functionalization. The primary sites for modification are the carbon atoms bearing the iodo and fluoro substituents, located at the 3- and 7-positions, respectively. The inherent differences in the reactivity of the C-I and C-F bonds, as well as the electronic influence of the methoxy and hydroxyl groups, allow for a high degree of regioselectivity in derivatization reactions.

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 3-position the primary site for initial derivatization through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position.

Illustrative Reaction Scheme (based on analogous 3-iodoquinolines):

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne as the coupling partner, catalyzed by a palladium complex and a copper(I) co-catalyst. It is an efficient method for introducing alkynyl moieties, which can serve as versatile handles for further transformations.

Illustrative Reaction Scheme (based on analogous 3-iodoquinolines):

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a suitable base. A wide range of primary and secondary amines can be introduced at the 3-position using this methodology.

Illustrative Reaction Scheme (based on analogous 3-iodoquinolines):

Illustrative Data on Palladium-Catalyzed Cross-Coupling Reactions of Analogous 3-Iodoquinolin-4-ones:

| Coupling Partner | Catalyst System | Product Type | Reference (Analogous Systems) |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-quinolin-4-one | mdpi.com |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)quinolin-4-one | researchgate.net |

| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Morpholinoquinolin-4-one | nih.gov |

Note: The table above presents generalized conditions and product types based on literature for similar 3-iodoquinoline (B1589721) scaffolds. Specific conditions for this compound would require experimental optimization.

The carbon-fluorine bond is significantly stronger and less prone to oxidative addition in palladium-catalyzed reactions compared to the carbon-iodine bond. Therefore, functionalization at the 7-position typically requires different synthetic strategies, primarily nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles. The success of this reaction is influenced by the electronic nature of the quinoline ring and the reaction conditions. The presence of the electron-withdrawing quinolone carbonyl group (in the tautomeric form) can activate the ring towards nucleophilic attack. Common nucleophiles for this transformation include alkoxides, thiolates, and amines.

Illustrative Reaction Scheme (based on analogous fluoroquinolines):

Illustrative Data on Nucleophilic Aromatic Substitution of Analogous Fluoroquinolones:

| Nucleophile | Base | Product Type | Reference (Analogous Systems) |

| Sodium Methoxide | - | 7-Methoxy-quinolone | mdpi.com |

| Piperidine | K₂CO₃ | 7-Piperidinyl-quinolone | mdpi.com |

| 4-Mercaptobenzoic acid | K₂CO₃ | 7-(Carboxyphenylthio)-quinolone | mdpi.com |

Note: The table above illustrates typical SNAr reactions on fluoroquinolone systems. The reactivity of the 7-fluoro position in the target molecule would also be influenced by the substituents at the 3- and 6-positions.

Theoretical and Computational Chemistry of 7 Fluoro 3 Iodo 6 Methoxyquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol.

Density Functional Theory (DFT) calculations are frequently used to investigate the electronic structure of quinoline (B57606) derivatives. nih.govekb.eg Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential in predicting the chemical reactivity and kinetic stability of the molecule. nih.gov The energy gap between the HOMO and LUMO provides information about the molecule's stability. nih.gov For quinoline derivatives, these calculations help in understanding the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps further visualize the electronic charge distribution, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). nih.govresearchgate.net

Computational methods, particularly DFT, are employed to predict spectroscopic parameters of quinoline derivatives. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for the calculation of NMR chemical shifts (¹H and ¹³C). ekb.egresearchgate.net These theoretical calculations can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, vibrational frequencies can be computed and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Quinolin-4-ols can exist in tautomeric forms, primarily the enol (-OH) and keto (=O) forms. researchgate.net Computational studies are vital in determining the relative stability of these tautomers. researchgate.net Factors such as the electronic nature of substituents and solvent effects can influence the tautomeric equilibrium. researchgate.net For 4-hydroxyquinoline, computational results often favor the keto tautomer. researchgate.net These studies utilize methods like B3LYP with appropriate basis sets to calculate the energies of different tautomers and transition states for their interconversion. researchgate.net

Reaction Mechanism Studies and Transition State Analysis of Key Synthetic Steps

Computational chemistry plays a role in elucidating the mechanisms of reactions used to synthesize substituted quinolines. For instance, the synthesis of 3-haloquinolines can occur via electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Theoretical studies can model the reaction pathways, identify intermediates, and calculate the activation energies of transition states, providing a deeper understanding of the reaction kinetics and regioselectivity. nih.govnih.gov Common synthetic routes for quinolin-4-ones include palladium-catalyzed carbonylation reactions and modifications of the Niementowski reaction. mdpi.com

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For quinoline derivatives, docking studies can identify potential binding modes within the active site of a protein. These simulations provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While not focused on clinical outcomes, this analysis is crucial for understanding the structural basis of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For quinoline derivatives, various molecular descriptors are calculated, including electronic, hydrophobic, and topological parameters. nih.govacarindex.com These descriptors are then correlated with a specific activity using statistical methods like multiple linear regression (MLR). researchgate.net Such models can help in understanding which molecular features are important for a given property and can be used to predict the properties of new, unsynthesized compounds. researchgate.netijprajournal.com

In Silico Prediction of Molecular Properties (e.g., lipophilicity, membrane permeability, metabolic stability)

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is crucial for identifying viable drug candidates. In silico methods, which utilize computational models to predict a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, have become indispensable tools. These predictive models help in prioritizing compounds for synthesis and experimental testing, thereby conserving resources and accelerating the research pipeline. For novel compounds like this compound, where experimental data is scarce, in silico predictions offer initial insights into their potential drug-like characteristics.

Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method |

|---|---|---|

| Molecular Weight | 319.07 g/mol | PubChem 2.2 |

| XLogP3 | 2.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 38.3 Ų | Cactvs 3.4.8.18 |

Data presented is for the isomeric compound 7-Fluoro-8-iodo-3-methoxyisoquinolin-1-ol, as a proxy for this compound. nih.gov

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic behavior, influencing its absorption, distribution, and membrane permeability. The predicted XLogP3 value of 2.3 for a close isomer suggests that this compound is likely to possess moderate lipophilicity. nih.gov This value falls within the range typically considered favorable for oral bioavailability. The presence of the iodine and methoxy (B1213986) groups is expected to increase lipophilicity, while the fluorine and hydroxyl groups will contribute to its hydrophilic character.

Membrane Permeability

The ability of a compound to permeate biological membranes is essential for its absorption and distribution to target tissues. In silico models often use parameters such as the topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors to predict membrane permeability. The predicted TPSA of 38.3 Ų for a similar compound is well within the range associated with good intestinal absorption and blood-brain barrier penetration. nih.gov

Metabolic Stability

Metabolic stability is a key factor influencing a drug's half-life and duration of action. While specific in silico metabolic stability predictions for this compound are not available, the chemical structure provides clues to its potential metabolic fate. The quinoline core is susceptible to oxidation by cytochrome P450 enzymes. The methoxy group may undergo O-dealkylation, a common metabolic pathway. The presence of the electron-withdrawing fluorine atom can sometimes influence the metabolic stability of adjacent positions. The carbon-iodine bond can also be a site for metabolic cleavage, although this is generally less common than oxidation or dealkylation.

The following table summarizes the anticipated influence of the different functional groups on the key molecular properties of this compound, based on established principles in medicinal chemistry.

| Functional Group | Expected Impact on Lipophilicity | Expected Impact on Permeability | Potential Metabolic Sites |

|---|---|---|---|

| 7-Fluoro | Slight increase | Generally favorable | Can block metabolism at the site of fluorination |

| 3-Iodo | Significant increase | May decrease if sterically hindering | Potential for deiodination |

| 6-Methoxy | Increase | Generally favorable | O-demethylation |

| 4-ol (hydroxyl) | Decrease | Can decrease passive diffusion | Glucuronidation or sulfation |

It is important to emphasize that these in silico predictions provide a theoretical framework and require experimental validation to confirm the actual physicochemical and pharmacokinetic properties of this compound.

Advanced Research Applications of Halogenated Quinolin 4 Ol Scaffolds in Chemical Biology and Materials Science

Impact of Halogenation on Molecular Interactions and Bioavailability

Halogenation is a key strategy in drug design to modulate a compound's interaction with biological systems. The nature, position, and number of halogen atoms can profoundly influence binding affinities, membrane permeability, and metabolic stability. nih.gov

The introduction of halogens like fluorine and iodine can significantly enhance the binding affinity of a quinolin-4-ol scaffold for its biological targets through several mechanisms. A primary mechanism is the formation of halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom on a protein. nih.govnih.gov The strength of these bonds is influenced by the polarizability of the halogen, generally increasing in the order of Cl < Br < I. bohrium.com

These interactions can be comparable in strength to classical hydrogen bonds and are highly directional, providing a valuable tool for rational drug design to improve ligand selectivity and efficacy. nih.govacs.org For instance, in a scaffold like 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol, the iodine at the C3 position is a potent halogen bond donor, capable of forming strong, stabilizing interactions within a protein's binding pocket. bohrium.com Fluorine, while the most electronegative halogen, typically does not form strong halogen bonds but influences the molecule's electronic profile, which can indirectly affect other non-covalent interactions. nih.gov

| Halogen Atom | Primary Interaction Type | Relative Strength | Key Characteristics |

|---|---|---|---|

| Fluorine (F) | Dipole-Dipole, H-Bond Acceptor | Weak | Modulates local electronics (pKa); can alter conformation. nih.gov |

| Chlorine (Cl) | Halogen Bond, Hydrophobic | Moderate | Acts as a versatile halogen bond donor. bohrium.com |

| Bromine (Br) | Halogen Bond, Hydrophobic | Strong | Stronger, more polarizable halogen bond donor than chlorine. mdpi.com |

| Iodine (I) | Halogen Bond, Hydrophobic | Very Strong | Most polarizable halogen, forms highly directional and strong bonds. bohrium.com |

A molecule's ability to cross biological membranes is largely governed by its lipophilicity. Halogenation is a common and effective strategy to increase the lipophilicity of a drug candidate, thereby enhancing its cellular permeability and oral bioavailability. acs.orgquora.com The substitution of a hydrogen atom with a halogen generally increases the molecule's partition coefficient (logP). acs.org

Fluorine, in particular, is often used to enhance lipophilicity and improve metabolic stability. nih.gov Halogenated quinoline (B57606) derivatives have demonstrated good lipophilicity and membrane permeability, which are critical properties for effective drugs. acs.org For example, studies on various halogenated heterocyclic compounds show a clear trend of increasing lipophilicity with halogen substitution, which is a key factor in their ability to be absorbed and distributed within biological systems. nih.gov

| Compound | Calculated logP (XLogP3) | Reference |

|---|---|---|

| Quinoline | 2.0 | PubChem CID 7999 |

| 4-Bromo-3-chloro-7-methoxyquinoline | 3.5 | nih.gov |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | 3.84 | acs.org |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | 4.33 | acs.org |

The carbon-fluorine (C-F) bond is exceptionally strong and its introduction into a molecule can prevent metabolic oxidation at that position. nih.govmdpi.com This strategy is widely used in medicinal chemistry to prolong the half-life of a drug. nih.gov For example, replacing a metabolically labile C-H bond with a C-F bond can effectively shield the molecule from degradation. Aromatic C-F bonds are generally more stable than aliphatic ones. mdpi.com In this compound, the fluorine at the C7 position could serve to block potential metabolic pathways, thereby enhancing the compound's stability in biological systems.

Role of Quinoline Derivatives in Chemical Probe Development for Biological Pathways

Quinoline and its derivatives are highly valued as scaffolds for the development of chemical probes due to their inherent fluorescent properties. crimsonpublishers.com These probes are powerful tools for visualizing and studying biological processes in living cells. nih.gov The quinoline core acts as a fluorophore whose emission properties can be finely tuned through chemical modification, allowing for the rational design of probes for specific applications. nih.govacs.org

Derivatives of quinoline have been successfully developed as fluorescent probes for a variety of purposes, including:

Bio-imaging: Quinoline-based probes are used for cellular staining and tracking of specific biomolecules. crimsonpublishers.com

Ion Sensing: Certain quinoline derivatives can chelate metal ions like Zn²⁺, resulting in a detectable change in fluorescence, which allows for the monitoring of ion concentrations in biological systems. nih.gov

Nucleic Acid Detection: Specifically designed quinoline-indole derivatives have been shown to act as three-photon fluorescent probes capable of identifying RNA in the nucleolus and DNA in mitochondria. rsc.org

The utility of the quinoline scaffold lies in its modular nature. Strategic domains on the molecule can be engineered to tune photophysical properties, enhance structural diversity, and control cellular localization. nih.gov The specific substitutions on this compound—a fluorine atom to modulate electronic properties, an iodine atom that can influence excited-state dynamics, and a methoxy (B1213986) group—provide multiple handles for optimizing its potential as a chemical probe. rsc.org

Rational Design Strategies for Optimizing Molecular Performance

Rational drug design aims to optimize the therapeutic properties of a lead compound through systematic chemical modification. mdpi.combenthamscience.com Strategies such as scaffold hopping are employed to explore new chemical space, improve drug-like properties, and circumvent intellectual property limitations. niper.gov.in

Scaffold hopping is a computational or experimental strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This involves replacing the core molecular framework (the scaffold) of a lead compound with a different, isofunctional scaffold. The quinoline ring is an important scaffold that is often involved in such strategies. nih.govnih.gov

A notable example involved a scaffold hopping approach starting from a known quinoline-based inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.gov Through an in-silico screening process, the quinoline core was replaced with various other bicyclic systems. This effort identified the quinazoline (B50416) core as a superior scaffold, leading to the synthesis and development of new, potent NorA efflux pump inhibitors with favorable safety profiles. nih.gov This demonstrates how the quinoline scaffold can serve as a starting point for developing new lead compounds with improved properties by systematically exploring alternative core structures. nih.gov

Multi-Target Ligand Design and Hybridization Approaches

The quinolin-4-one (the keto tautomer of quinolin-4-ol) framework is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets. This characteristic makes it an excellent starting point for the design of multi-target ligands, which are single molecules designed to interact with multiple targets involved in a disease pathway. This approach is gaining traction for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common technique in multi-target ligand design. For instance, hybrids of quinoline and 1,2,3-triazole have been synthesized and evaluated as potential multi-target inhibitors for cancer therapy. mdpi.com These compounds have shown the ability to inhibit multiple targets such as EGFR, BRAFV600E, and EGFRT790M. mdpi.com

In the context of this compound, the scaffold presents several opportunities for multi-target design. The iodine atom at the 3-position is a particularly useful synthetic handle. It can be readily functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach other pharmacologically active moieties. This allows for the creation of hybrid molecules that could, for example, combine the kinase-inhibiting potential of the quinolin-4-ol core with another functional group targeting a different protein. The fluorine and methoxy groups on the benzene (B151609) ring of the quinoline system can influence the molecule's pharmacokinetic properties and binding interactions.

Table 1: Examples of Multi-Target Quinoline/Quinolinone Derivatives

| Compound Class | Targeted Disease | Key Biological Targets | Research Finding |

| Quinoline/1,2,3-triazole hybrids | Cancer | EGFR, BRAFV600E, EGFRT790M | Compound 3h was a potent inhibitor with IC50 values of 57 nM (EGFR), 68 nM (BRAFV600E), and 9.70 nM (EGFRT790M). mdpi.com |

| 4-Hydroxy-2-quinolinone carboxamides | Inflammation, Oxidative Stress | Lipoxygenase (LOX), Free radicals | Compound 3g showed an IC50 of 27.5 μM for LOX inhibition and significant antioxidant activity. nih.gov |

| Quinoline-chalcone hybrids | Cancer | Not specified | Identified as potential multi-target anticancer agents in a review study. nih.gov |

This table presents data for related quinoline and quinolinone structures to illustrate the potential of the this compound scaffold in multi-target ligand design.

Prodrug Design Concepts and Chemical Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. nih.gov This strategy is often employed to overcome issues with the parent drug, such as poor solubility, low bioavailability, or off-target toxicity. nih.gov

For quinolin-4-ol derivatives, several prodrug strategies can be conceptualized. The hydroxyl group at the 4-position is a key site for modification. It can be esterified or converted into an ether to create prodrugs with altered physicochemical properties. For instance, attaching a phosphate (B84403) group could significantly increase water solubility, making the compound suitable for intravenous administration. The release of the active this compound would then occur in vivo through the action of phosphatases.

Another approach involves N-alkoxyquinoline prodrugs. Research has shown that quinoline and isoquinoline (B145761) prodrugs with N-alkoxy substituents can release the parent quinoline drug upon one-electron reduction, a condition often found in hypoxic (low oxygen) tumor environments. rsc.org This suggests a potential strategy for creating tumor-targeted prodrugs based on the this compound scaffold.

Table 2: Conceptual Prodrug Strategies for this compound

| Prodrug Moiety | Linkage Position | Targeted Issue | Activation Mechanism |

| Phosphate Ester | 4-OH | Poor water solubility | In vivo cleavage by phosphatase enzymes |

| Amino Acid Ester | 4-OH | Poor cell permeability | In vivo cleavage by esterase enzymes |

| PEG Moiety | 4-OH or 3-position (via linker) | Short half-life, poor solubility | Hydrolysis or enzymatic cleavage |

| N-Alkoxy Group | Quinoline Nitrogen | Tumor targeting | Reduction in hypoxic environments |

This table is a conceptual illustration of potential prodrug strategies and is not based on experimentally verified data for this compound.

Exploitation of Quinoline Derivatives in Materials Science

The rigid, planar structure and rich electronic properties of the quinoline ring system make it a valuable component in the development of advanced materials.

Organic Electronics and Optoelectronic Applications

Halogenated organic molecules are of significant interest in materials science. The introduction of halogens can influence molecular packing, electronic energy levels, and photophysical properties such as phosphorescence. While no specific studies on this compound for organic electronics were identified, related halogenated quinoline derivatives have been explored for such applications.

For example, quinoline derivatives have been used as fluorescent materials in the production of Organic Light-Emitting Diodes (OLEDs). The specific substitutions on the quinoline ring system dictate the emission color and efficiency of the resulting device. It is plausible that the unique combination of fluoro, iodo, and methoxy substituents in this compound could lead to interesting photophysical properties, making it a candidate for investigation as an emitter or host material in OLEDs. The presence of the heavy iodine atom could potentially promote intersystem crossing, leading to phosphorescence, a desirable property for achieving high efficiency in OLEDs.

Polymer Chemistry and Liquid Crystal Research

The incorporation of quinoline moieties into polymer structures can impart desirable thermal, mechanical, and optical properties. Research has been conducted on the synthesis of methacrylic monomers with side-chain styrylquinoline groups. tandfonline.com The resulting polymers were characterized for their photochemical and optical activities, suggesting applications in areas like optical data storage or photoresponsive materials. tandfonline.com The this compound molecule could potentially be functionalized at the 4-hydroxyl group or via the 3-iodo position to create novel monomers for polymerization.

There is currently no direct research linking quinoline derivatives to the field of liquid crystals. Research in this area has predominantly focused on other scaffolds, such as those based on cholesterol. nih.govmdpi.com Liquid crystal polymers are materials that exhibit properties intermediate between those of conventional liquids and solid crystals. youtube.com While the rigid structure of the quinoline core is a feature often found in liquid crystalline molecules (mesogens), the suitability of this compound or its derivatives for liquid crystal applications would require dedicated investigation into their phase behavior.

Future Directions in the Academic Research of this compound and Related Compounds

Given the lack of specific literature on this compound, its future research directions are open for exploration and can be inferred from the broader context of quinoline chemistry.

Medicinal Chemistry: A primary avenue of research would be the synthesis and biological evaluation of this compound and its derivatives. Building on the known activities of quinolin-4-ones, this scaffold could be screened against various targets, including protein kinases, topoisomerases, and microbes. The 3-iodo position serves as a prime site for diversification, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Multi-Target and Prodrug Development: As discussed, this scaffold is well-suited for the application of multi-target ligand and prodrug design principles. Future work could focus on synthesizing hybrid molecules and prodrugs and evaluating their efficacy and pharmacokinetic profiles in relevant disease models.

Materials Science: A systematic investigation of the photophysical properties of this compound is warranted. This would include measuring its absorption and emission spectra, quantum yield, and lifetime to assess its potential for optoelectronic applications like OLEDs. Furthermore, the synthesis of polymers incorporating this moiety could lead to new materials with unique optical or electronic properties.

Chemical Biology: The development of fluorescent probes based on the this compound scaffold could be a promising research direction. The inherent fluorescence of many quinoline derivatives can be modulated by their local environment or by binding to specific biomolecules, making them useful tools for bio-imaging and sensing applications.

Q & A

Basic: What are the recommended synthetic routes for 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of halogenated quinoline derivatives typically involves cyclization of substituted anilines with β-keto esters or iodination of pre-formed quinolines. For this compound:

- Intermediate Preparation : Start with Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a common intermediate in fluoroquinolone syntheses) . Replace the chloride with iodine via nucleophilic aromatic substitution using KI/CuI under controlled heating (80–100°C).

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and monitor reaction progress via HPLC. Adjust stoichiometry of iodinating agents (e.g., 1.2–1.5 equivalents KI) to minimize side products .

- Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–40%) to isolate the iodinated product. Typical yields range from 45–65%, depending on reaction scale .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and hydroxyl protons (broad signal at δ 10–12 ppm).

- ¹³C NMR : Confirm fluorine and iodine substitution via characteristic deshielding effects (e.g., C-F at ~160 ppm; C-I at ~95 ppm) .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion [M+H]⁺ with exact mass (±5 ppm error). For C₁₀H₈FINO₂, expected m/z ≈ 335.96 .

- XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguities, particularly for iodine positioning .

Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated quinolines like this compound?

Methodological Answer:

Bioactivity discrepancies often arise from impurities or assay variability. To address this:

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥95% purity. Trace impurities (e.g., dehalogenated byproducts) may skew results .

- Assay Standardization :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) to ensure reproducibility .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model iodine’s electronic environment. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Solvent Effects : Simulate reaction pathways in polar solvents (e.g., DMSO) using COSMO-RS to assess solvation energy barriers for Suzuki-Miyaura coupling .

- Transition State Analysis : Identify steric hindrance from methoxy/fluoro groups using molecular docking (AutoDock Vina) to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Basic: How do substituents (fluoro, iodo, methoxy) influence the physicochemical properties of this compound?

Methodological Answer:

- Solubility : The fluoro and methoxy groups enhance water solubility via hydrogen bonding, while iodine reduces it (log P ≈ 2.8). Use shake-flask method (pH 7.4 buffer) to measure experimentally .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (expected >200°C due to aromatic stability).

- Acid-Base Behavior : The phenolic -OH (pKa ~8.5) allows pH-dependent solubility, critical for formulation studies .

Advanced: What strategies mitigate halogen exchange (e.g., iodine loss) during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily protect the 4-hydroxyl with acetyl or TMS groups before cross-coupling to prevent iodine displacement .

- Catalyst Screening : Test Pd/Cu bimetallic systems for Sonogashira reactions, which reduce oxidative addition of iodide .

- In Situ Monitoring : Use Raman spectroscopy to detect iodide byproduct formation (peak ~108 cm⁻¹) and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.